2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound that features a trifluoromethyl group and a triazolopyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps, starting from readily available raw materials. One common method involves the following steps:
Hydrazine Substitution: The reaction begins with the substitution of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride to introduce the trifluoromethyl group.
Cyclization: The intermediate product undergoes cyclization to form the triazolopyrazine ring.
Reduction: The pyrazine ring is then reduced using palladium/carbon in an ethanol solution under nitrogen protection.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves:
Refluxing and Distillation: The reaction mixture is refluxed and distilled to remove byproducts.
High-Pressure Reactions: High-pressure reactors are used to facilitate the reduction step.
Purification: The final product is purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium/carbon.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs like sitagliptin, which is used to treat diabetes.
Biological Studies: The compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industrial Applications: It is used as an intermediate in the synthesis of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A pharmaceutical compound used to treat diabetes, which shares a similar triazolopyrazine structure.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Uniqueness
2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its specific trifluoromethyl group, which enhances its stability and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C15H17F3N6O |
---|---|
Molecular Weight |
354.33 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C15H17F3N6O/c16-15(17,18)14-20-19-12-8-22(5-6-23(12)14)9-24-13(25)7-10-3-1-2-4-11(10)21-24/h7H,1-6,8-9H2 |
InChI Key |
GFELVZGFEYBLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CN3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
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